molecular formula C8H8 B1625201 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene CAS No. 217501-55-8

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

Cat. No.: B1625201
CAS No.: 217501-55-8
M. Wt: 110.19 g/mol
InChI Key: PPBRXRYQALVLMV-IAKNLNTOSA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a deuterated derivative of ethenylbenzene. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields such as medical, environmental, and industrial research due to its unique properties.

Preparation Methods

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene typically involves the deuteration of ethenylbenzene. This process can be achieved through several synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of deuterated solvents and catalysts to ensure high levels of deuterium incorporation .

Chemical Reactions Analysis

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of deuterated benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in deuterated ethylbenzene derivatives.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitrating agents, producing various deuterated substituted benzene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.

    Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Deuterated compounds are used in various industrial applications, including the production of deuterated solvents and materials for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene involves its interaction with molecular targets and pathways. Deuterium substitution can alter the rate of chemical reactions, leading to kinetic isotope effects. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, resulting in altered biological activity and stability .

Comparison with Similar Compounds

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene can be compared with other deuterated derivatives of ethenylbenzene, such as:

  • 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethyl)benzene
  • 1,2,3,4,5-Pentadeuterio-6-(1-deuteriopropyl)benzene
  • 1,2,3,4,5-Pentadeuterio-6-(1-deuteriobutyl)benzene

These compounds share similar deuterium substitution patterns but differ in the length and structure of the alkyl chain attached to the benzene ring. The unique properties of this compound, such as its specific deuterium incorporation and resulting kinetic isotope effects, make it distinct from its analogs.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-IAKNLNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472589
Record name 1-(1-~2~H)Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217501-55-8
Record name 1-(1-~2~H)Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-a,2,3,4,5,6-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 3
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 4
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 5
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 6
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

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